molecular formula C16H13ClFNO4 B5759749 2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate

2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate

Cat. No. B5759749
M. Wt: 337.73 g/mol
InChI Key: BBBJOHXONWKZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate, also known as FC-5, is a chemical compound that has attracted attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate is not fully understood. However, studies have suggested that it may exert its anticancer activity by inhibiting the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell proliferation.
Biochemical and Physiological Effects:
2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate has been found to exhibit low toxicity towards normal cells, suggesting a potential therapeutic window for its use in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate is its relatively simple synthesis method, which allows for easy access to the compound in the laboratory. However, one limitation is the lack of comprehensive studies on its pharmacokinetic and pharmacodynamic properties, which may hinder its clinical translation.

Future Directions

There are several future directions for the research and development of 2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate. One direction is the optimization of its pharmacological properties, such as its bioavailability and specificity towards cancer cells. Another direction is the exploration of its potential applications in other fields, such as material science and catalysis. Additionally, the development of novel derivatives of 2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate with improved properties may provide new opportunities for its use in various applications.

Synthesis Methods

2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate can be synthesized through a multistep process involving the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride, followed by the reaction with 4-fluoroaniline and ethyl oxalyl chloride. The resulting intermediate is then reacted with sodium methoxide to yield 2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate.

Scientific Research Applications

2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate has been investigated for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, 2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate has been explored as a scaffold for the development of novel drugs with improved pharmacological properties. In material science, 2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate has been utilized as a building block for the synthesis of functional materials with unique properties.

properties

IUPAC Name

[2-(4-fluoroanilino)-2-oxoethyl] 5-chloro-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO4/c1-22-14-7-2-10(17)8-13(14)16(21)23-9-15(20)19-12-5-3-11(18)4-6-12/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBJOHXONWKZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate

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